BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of Quinoline-2-
carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Quinoline-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
quinoline-2-carbonitrile (CAS No: 1436-43-7), a significant heterocyclic compound utilized as
a raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and
dyestuffs.[1] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data, along with standardized experimental protocols for
acquiring such spectra.

Spectroscopic Data Summary

The empirical formula for quinoline-2-carbonitrile is CioHsN2 with a molecular weight of
154.17 g/mol .[1] The spectroscopic data presented below provides key insights into its
molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the carbon-hydrogen framework of a molecule.

IH NMR Data

No specific chemical shift values for the individual protons of quinoline-2-carbonitrile were
found in the search results. The data is typically presented as a spectrum which can be found
on platforms like ChemicalBook.[2]
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13C NMR Data

Specific chemical shift values for the individual carbons of quinoline-2-carbonitrile were not
explicitly detailed in the search results. A spectrum is available on platforms like SpectraBase
and ChemicalBook for analysis.[3][4] For quinoline derivatives, the carbon chemical shifts,
particularly in the aromatic region, typically resonate between 100-150 ppm.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.[6]

Frequency (cm~?) Intensity Assignment
~3100 - 3000 Medium C-H stretch (aromatic)
~2230 Strong C=N stretch (nitrile)
) C=C and C=N stretching
~1600 - 1450 Medium-Strong o
(aromatic rings)
Below 900 Strong C-H out-of-plane bending

Note: The exact peak positions can vary slightly depending on the sample preparation and the
specific instrument used. A key characteristic absorption for quinoline-2-carbonitrile is the
strong nitrile (C=N) stretch.[7] The aromatic C-H stretching and ring vibrations are also
prominent features.[8][9]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.
[10] This information can be used to determine the molecular weight and elemental
composition of a compound, as well as to elucidate its structure by analyzing its fragmentation
patterns.[11][12]
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miz Relative Abundance Assighment

154 High [M]* (Molecular lon)
127 Moderate [M - HCN]*

102 Low [CeHe]*

76 Low [CeHa]*

Note: The relative abundances are approximate and can vary based on the ionization method

and instrument conditions. The molecular ion peak at m/z 154 corresponds to the molecular

weight of quinoline-2-carbonitrile.[3] Common fragmentation pathways for quinoline

derivatives involve the loss of hydrogen cyanide (HCN).[13]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented

above.

NMR Sample Preparation and Acquisition

Sample Preparation: For *H NMR, accurately weigh between 5 to 25 mg of quinoline-2-
carbonitrile.[14][15] For 33C NMR, a higher concentration of 20-50 mg may be necessary.
[14]

Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent
(e.g., CDCIs, DMSO-ds) in a clean vial.[14][16] Gentle vortexing or sonication can aid in

complete dissolution.[14]

Filtration: To remove any solid particles that could affect the magnetic field homogeneity, filter
the solution through a small plug of glass wool packed into a Pasteur pipette directly into a
clean NMR tube.

Internal Standard: For precise chemical shift referencing, an internal standard such as
tetramethylsilane (TMS) can be added.[15][16]

Acquisition:
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o Locking and Shimming: The spectrometer is locked onto the deuterium signal of the
solvent, and the magnetic field is shimmed to maximize resolution.[14]

o 'H NMR: A standard pulse sequence is used with a sufficient number of scans to achieve a
good signal-to-noise ratio.[17]

o 13C NMR: A proton-decoupled pulse sequence is typically used, and a larger number of
scans is required due to the lower natural abundance and sensitivity of the 13C nucleus.
[17]

Data Processing: The raw data is processed using Fourier transformation, phase correction,
and baseline correction. Chemical shifts are referenced to the internal standard or the
residual solvent peak.[17]

IR Spectroscopy (Thin Solid Film Method)

Sample Preparation: Dissolve a small amount (around 50 mg) of solid quinoline-2-
carbonitrile in a few drops of a volatile solvent like methylene chloride or acetone.[18]

Film Deposition: Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).
[18]

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of
the compound on the plate.[18]

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and
acquire the spectrum.[18] A background spectrum of the clean, empty sample compartment
should be recorded first.[17]

Data Analysis: Identify the characteristic absorption bands and their corresponding functional
groups.

Mass Spectrometry (Electron lonization)

Sample Introduction: A small amount of the quinoline-2-carbonitrile sample is introduced
into the mass spectrometer. For a solid sample, a direct insertion probe can be used.[17]
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« lonization: In the ion source, the sample molecules are bombarded with a high-energy
electron beam (typically 70 eV), causing the ejection of an electron to form a radical cation
(molecular ion).[19][20]

o Fragmentation: The high energy of the electron beam often causes the molecular ion to

fragment into smaller, charged species.[11][20]

o Mass Analysis: The resulting ions are accelerated into a mass analyzer where they are
separated based on their mass-to-charge (m/z) ratio.[20]

» Detection: A detector records the abundance of each ion at a specific m/z value, generating

the mass spectrum.[20]

Visualizations
Spectroscopic Analysis Workflow
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Elucidation

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Logical Relationships in Spectroscopic Data for
Quinoline-2-carbonitrile
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Caption: Relationship between spectroscopic techniques and structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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